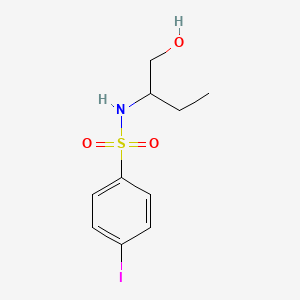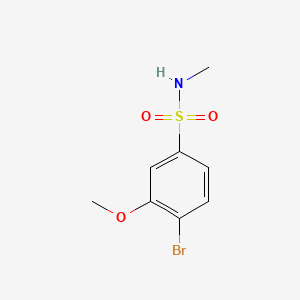![molecular formula C13H15ClN2O3S B602980 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene CAS No. 1206153-94-7](/img/structure/B602980.png)
4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a methoxy group, and an imidazolylsulfonyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, the chloro group can be introduced via chlorination, and the methoxy group can be added through methylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents for chlorination, methylating agents for methylation, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can yield chlorinated derivatives, while methylation can produce methoxy-substituted products.
Scientific Research Applications
4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene include:
- 4-Chloro-3-methylanisole
- 1-Chloro-4-methoxybenzene
- 4-Chloroanisole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications where such properties are desired.
Properties
CAS No. |
1206153-94-7 |
|---|---|
Molecular Formula |
C13H15ClN2O3S |
Molecular Weight |
314.79g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C13H15ClN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-5-4-10(14)8-11(12)19-3/h4-9H,1-3H3 |
InChI Key |
ZUBKIWMERSPZDU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)

amine](/img/structure/B602901.png)
amine](/img/structure/B602903.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
amine](/img/structure/B602908.png)
amine](/img/structure/B602910.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
